molecular formula C18H28N2O2S B3933797 Ano1-IN-1

Ano1-IN-1

Cat. No.: B3933797
M. Wt: 336.5 g/mol
InChI Key: QJDASIZKRQHFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ANO1-IN-1 is a compound known for its inhibitory effects on the anoctamin 1 (ANO1) protein, also known as transmembrane protein 16A. Anoctamin 1 is a calcium-activated chloride channel that plays a significant role in various physiological processes, including fluid secretion, muscle contraction, and neuronal excitability. Overexpression of anoctamin 1 has been linked to several pathological conditions, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ANO1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring compliance with safety and environmental regulations. This often includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity this compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

ANO1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation and yield. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may be carried out under neutral or slightly basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation of this compound may yield oxidized derivatives with altered functional groups, while substitution reactions may produce analogs with different substituents .

Scientific Research Applications

ANO1-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure and function of anoctamin 1 and related chloride channels.

    Biology: Employed in cellular and molecular biology research to investigate the role of anoctamin 1 in various physiological and pathological processes.

    Medicine: Explored as a potential therapeutic agent for conditions associated with overexpression of anoctamin 1, such as cancer and cystic fibrosis.

    Industry: Utilized in the development of new drugs and diagnostic tools targeting anoctamin 1 and related pathways.

Mechanism of Action

ANO1-IN-1 exerts its effects by inhibiting the activity of the anoctamin 1 protein. This inhibition occurs through binding to specific sites on the anoctamin 1 protein, preventing the flow of chloride ions through the channel. This disruption of chloride ion transport affects various cellular processes, including cell proliferation, migration, and apoptosis. The molecular targets and pathways involved in the action of this compound include the calcium signaling pathway, the Akt pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to ANO1-IN-1 in terms of their inhibitory effects on anoctamin 1, including:

Uniqueness of this compound

This compound is unique in its specific binding affinity and inhibitory potency towards anoctamin 1. Unlike some other inhibitors, this compound has been shown to effectively reduce anoctamin 1 activity without significantly affecting other ion channels or cellular processes. This selectivity makes this compound a valuable tool for studying the physiological and pathological roles of anoctamin 1 and for developing targeted therapies .

Properties

IUPAC Name

6-tert-butyl-2-(2,2-dimethylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-17(2,3)10-7-8-11-12(9-10)23-15(13(11)14(19)21)20-16(22)18(4,5)6/h10H,7-9H2,1-6H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDASIZKRQHFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ano1-IN-1
Reactant of Route 2
Reactant of Route 2
Ano1-IN-1
Reactant of Route 3
Reactant of Route 3
Ano1-IN-1
Reactant of Route 4
Reactant of Route 4
Ano1-IN-1
Reactant of Route 5
Reactant of Route 5
Ano1-IN-1
Reactant of Route 6
Ano1-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.